
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone, also known as PATM, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been found to have promising applications in the field of medicinal chemistry.
科学的研究の応用
Antitumor Agents : Compounds similar in structure to (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone have been identified as potent antitumor agents. For example, a study discovered a cytotoxic agent selective against a tumorigenic cell line, highlighting the potential of these compounds in cancer research (Hayakawa et al., 2004).
Antimicrobial and Antifungal Activities : Various derivatives of this compound have shown effective antimicrobial and antifungal properties. This includes activity against bacteria like Escherichia coli and fungal strains such as Candida albicans (Patel & Patel, 2017).
Antitubercular Activity : Some derivatives of this compound have been synthesized and evaluated for their antitubercular activities, offering potential insights for treating tuberculosis (Chandrashekaraiah et al., 2014).
Parkinson's Disease Imaging : Certain analogs of this compound have been developed as potential PET imaging agents for Parkinson's disease, highlighting its application in neurological research (Wang et al., 2017).
Antidepressant and Nootropic Agents : Research indicates that certain Schiff bases and 2-azetidinones derivatives of isonocotinyl hydrazone related to this compound show potential as antidepressant and nootropic agents (Thomas et al., 2016).
Electrochemical Analysis : Studies have been conducted on pyridine derivatives related to this compound to understand their interaction at metal electrode interfaces, useful in electrochemical analysis (Pięta et al., 2015).
Organocatalysis : Some studies focus on the use of derivatives in organocatalysis for the synthesis of medically relevant structures, demonstrating its versatility in chemical synthesis (Chen et al., 2009).
特性
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCREMSEBLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

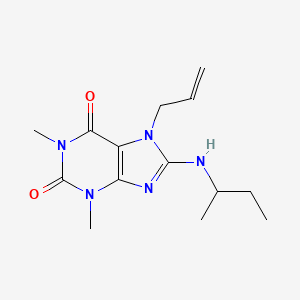
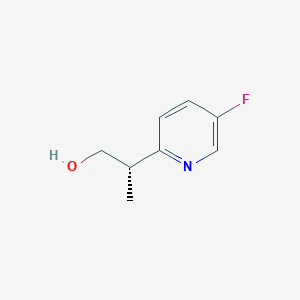
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)
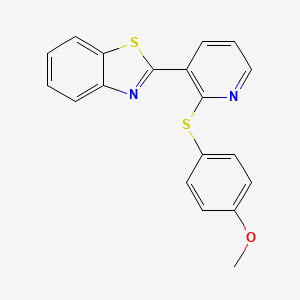
![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
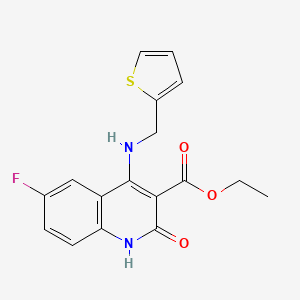
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)
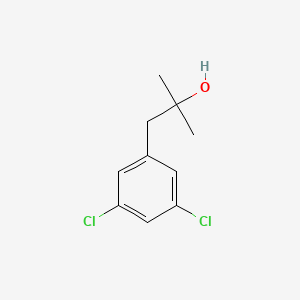
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)

